molecular formula C9H11NO2 B1601738 DL-Phenylalanine-15N CAS No. 81387-53-3

DL-Phenylalanine-15N

Cat. No.: B1601738
CAS No.: 81387-53-3
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-DETAZLGJSA-N
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Description

DL-Phenylalanine-15N is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Material Science

DL-Phenylalanine crystals have been explored for their physical properties, such as density, diffraction patterns, and thermal behavior, providing insights into the structural aspects of amino acids and their potential applications in material science. The crystallization of DL-Phenylalanine in silica gel under suitable pH conditions and its characterization through X-ray powder diffraction and Fourier transform infrared spectroscopy (FTIR) have been specifically studied, indicating the material's potential in various scientific applications (Ramachandran & Natarajan, 2007).

Metabolic Engineering

In the context of metabolic engineering, DL-Phenylalanine has been crucial in enhancing the production of L-Phenylalanine, an amino acid used in food and medicinal applications. Research has focused on optimizing phenylalanine biosynthesis in microorganisms like E. coli by identifying key enzymes in the shikimate pathway and adjusting their concentrations to increase yield. This approach has potential implications for the industrial synthesis of amino acids and related products (Ding et al., 2016).

Plant Science and Agriculture

In plant science, DL-Phenylalanine's metabolic pathways have been investigated, particularly in conifers. The amino acid serves as a precursor for numerous compounds crucial for plant growth, reproduction, and stress defense. Studies have reviewed the biosynthesis and utilization of phenylalanine in conifer trees, highlighting its role in carbon channeling from photosynthesis to phenylpropanoid biosynthesis and the importance of nitrogen recycling mechanisms during wood formation (Pascual et al., 2016).

Medical and Health Research

Although excluding direct drug usage and side effects, DL-Phenylalanine's role in health-related research cannot be understated. For instance, the development of electrochemical sensors and biosensors for phenylalanine detection is crucial for managing conditions like phenylketonuria (PKU). The accurate measurement of phenylalanine concentrations in biological fluids provides essential information for diagnosing and monitoring individuals with genetic disorders affecting amino acid metabolism (Dinu & Apetrei, 2020).

Biochemical Analysis

Biochemical Properties

DL-Phenylalanine-15N participates in the production of neurotransmitters such as dopamine and noradrenaline, which control mood, mental health, heart rate, and other vital functions . It interacts with enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which are involved in the conversion of phenylalanine into other bioactive compounds .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways and gene expression . It plays a role in the synthesis of neurotransmitters, which are crucial for cell communication . It also impacts cellular metabolism, particularly in the production of phenolic compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into tyrosine, a precursor for the synthesis of neurotransmitters . This process involves binding interactions with enzymes like PAL and TAL . The activation or inhibition of these enzymes can lead to changes in gene expression and the production of bioactive compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low dosages can stimulate certain physiological processes, high dosages can suppress these processes and potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway . It interacts with enzymes like PAL and TAL, which convert phenylalanine into cinnamic and p-coumaric acids . This process can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(15N)azanyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514737
Record name (~15~N)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81387-53-3
Record name (~15~N)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylalanine-15N
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DL-Phenylalanine-15N
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DL-Phenylalanine-15N
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DL-Phenylalanine-15N
Reactant of Route 5
DL-Phenylalanine-15N
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.